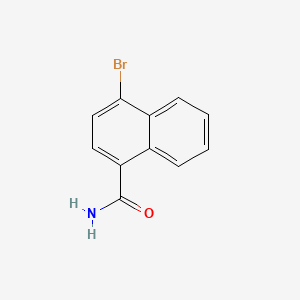

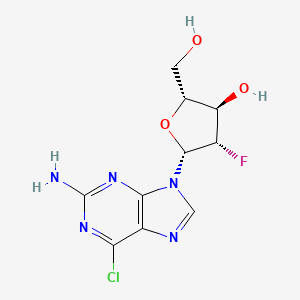

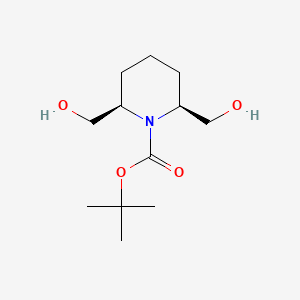

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide, commonly known as Biotin-X-NHS, is a water-soluble, amine-reactive biotinylation reagent. It is widely used in scientific research to label and detect proteins, nucleic acids, and other biomolecules.

Mechanism of Action

Biotin-X-NHS reacts with primary amines on biomolecules, such as lysine residues on proteins, to form a stable covalent bond. This biotinylates the biomolecule, allowing it to be detected using streptavidin or avidin conjugated to a detection system, such as a fluorescent or enzymatic reporter molecule.

Biochemical and Physiological Effects:

Biotin-X-NHS labeling does not significantly alter the biochemical or physiological properties of the labeled biomolecule. However, it is important to note that labeling efficiency can vary depending on the specific biomolecule and labeling conditions used.

Advantages and Limitations for Lab Experiments

The advantages of using Biotin-X-NHS include its high water solubility, stability, and reactivity with primary amines. Additionally, biotinylated biomolecules can be easily detected using streptavidin or avidin conjugated to a detection system. The limitations of using Biotin-X-NHS include the potential for non-specific labeling and the need for optimization of labeling conditions for specific biomolecules.

Future Directions

For the use of Biotin-X-NHS include the development of new labeling techniques and applications. Additionally, research is needed to optimize labeling conditions for specific biomolecules and to improve the specificity and sensitivity of detection methods. Finally, the use of Biotin-X-NHS in drug discovery and development should be further explored.

Synthesis Methods

Biotin-X-NHS can be synthesized by reacting biotin with N-hydroxysuccinimide (NHS) and 4-(2-hydroxyethoxy)-1,3,5-triazin-2-amine (HET). The reaction occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically catalyzed by a base such as triethylamine (TEA). The resulting product is a white powder that is highly water-soluble and stable at room temperature.

Scientific Research Applications

Biotin-X-NHS is widely used in scientific research for labeling and detecting biomolecules. It is commonly used in techniques such as Western blotting, immunoprecipitation, and flow cytometry. Biotin-X-NHS can also be used to label cells and tissues for imaging studies. Additionally, Biotin-X-NHS can be used in drug discovery and development to identify potential drug targets.

properties

IUPAC Name |

4-[[4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O6S/c14-25(21,22)10-3-1-9(2-4-10)15-11-16-12(23-7-5-19)18-13(17-11)24-8-6-20/h1-4,19-20H,5-8H2,(H2,14,21,22)(H,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFOXKOJZJINFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)OCCO)OCCO)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659721 |

Source

|

| Record name | 4-{[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide | |

CAS RN |

1200603-32-2 |

Source

|

| Record name | 4-{[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)